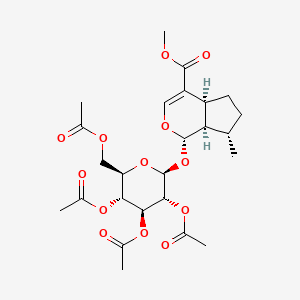
Deoxyloganin tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxyloganin tetraacetate is a terpene glycoside.
Applications De Recherche Scientifique
Pharmacological Applications
Deoxyloganin tetraacetate has been studied for its potential therapeutic effects, particularly in the treatment of various diseases due to its bioactive properties.
1.1 Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells. For instance, a study demonstrated its effectiveness against specific cancer cell lines, highlighting its potential as a chemotherapeutic agent .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies have reported that this compound possesses significant antibacterial properties against drug-resistant strains of bacteria, including Staphylococcus aureus . This suggests its potential use in developing new antimicrobial agents.
1.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been observed to exhibit anti-inflammatory effects. This could be beneficial in treating inflammatory diseases and conditions .
Biochemical Applications
This compound serves as a substrate in biochemical reactions, particularly in the study of glucosyltransferases.
2.1 Enzymatic Studies
The compound is utilized in research focusing on the enzymatic pathways involving iridoid glucosides. For example, it has been employed to investigate the activity of specific glucosyltransferases that convert this compound into other bioactive compounds like 7-deoxyloganic acid . Such studies are crucial for understanding the biosynthesis of iridoids and their derivatives.
2.2 Metabolite Profiling
Recent metabolomic studies have utilized this compound to profile metabolites in various plant species. These studies aim to identify and quantify phytochemicals that contribute to the therapeutic properties of plants .
Agricultural Applications
This compound is also relevant in agricultural science, particularly in plant protection and enhancement.
3.1 Pest Resistance
Research indicates that compounds derived from this compound can enhance pest resistance in plants. This application is vital for developing sustainable agricultural practices and reducing reliance on synthetic pesticides .
3.2 Plant Growth Promotion
Studies have shown that this compound can promote plant growth by influencing hormonal pathways involved in growth regulation. This property can be harnessed to improve crop yields and resilience against environmental stressors .
Case Study 1: Anticancer Effects
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases.
Case Study 2: Antimicrobial Activity Against MRSA
In vitro tests demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations lower than those of standard antibiotics used clinically.
Data Tables
Propriétés
Formule moléculaire |
C25H34O13 |
|---|---|
Poids moléculaire |
542.5 g/mol |
Nom IUPAC |
methyl (1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C25H34O13/c1-11-7-8-16-17(23(30)31-6)9-33-24(19(11)16)38-25-22(36-15(5)29)21(35-14(4)28)20(34-13(3)27)18(37-25)10-32-12(2)26/h9,11,16,18-22,24-25H,7-8,10H2,1-6H3/t11-,16+,18+,19+,20+,21-,22+,24-,25-/m0/s1 |
Clé InChI |
YAAQITKFMRGHMP-JKYGLUIKSA-N |
SMILES |
CC1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES isomérique |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















